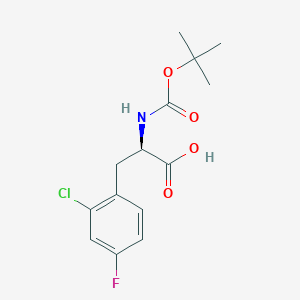
Boc-D-2-Chloro-4-fluorophenylalanine (Boc-D-Phe(2-Cl,4-F)-OH)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-D-2-Chloro-4-fluorophenylalanine (Boc-D-Phe(2-Cl,4-F)-OH) is an amino acid derivative used in the synthesis of peptides and proteins. It is a versatile building block in peptide synthesis, and has a wide range of applications in biochemistry and biotechnology. Boc-D-Phe(2-Cl,4-F)-OH is a useful reagent in peptide synthesis and has been used in a variety of scientific and medical research applications.
作用机制
The mechanism of action of Boc-D-Phe(2-Cl,4-F)-OH is not fully understood. However, it is believed that the 2-chloro-4-fluorobenzoyl group enhances the reactivity of the phenylalanine residue, which allows it to be used as a substrate for enzymatic studies. In addition, the fluorine atom in the molecule may increase the affinity of the molecule for proteins, which may be beneficial for its use in peptide synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of Boc-D-Phe(2-Cl,4-F)-OH are not well-studied. However, it is believed that the presence of a 2-chloro-4-fluorobenzoyl group may increase the reactivity of the phenylalanine residue, which may lead to increased enzymatic activity. In addition, the presence of the fluorine atom may increase the affinity of the molecule for proteins, which may be beneficial for its use in peptide synthesis.
实验室实验的优点和局限性
The advantages of using Boc-D-Phe(2-Cl,4-F)-OH in lab experiments include its versatility as a building block in peptide synthesis, its ability to react with proteins, and its ability to be used as a substrate for enzymatic studies. The main limitation of Boc-D-Phe(2-Cl,4-F)-OH is its lack of water solubility, which can make it difficult to use in certain experiments.
未来方向
The potential future directions of Boc-D-Phe(2-Cl,4-F)-OH include further research into its biochemical and physiological effects, as well as its potential applications in drug development. In addition, further research into its mechanism of action and its ability to interact with proteins may lead to new applications in peptide synthesis. Finally, further research into its solubility and its ability to be used in different types of experiments may lead to new and improved methods of using Boc-D-Phe(2-Cl,4-F)-OH in lab experiments.
合成方法
Boc-D-Phe(2-Cl,4-F)-OH is synthesized by the reaction of D-phenylalanine with 2-chloro-4-fluorobenzoyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography. The final product is a white crystalline solid.
科学研究应用
Boc-D-Phe(2-Cl,4-F)-OH has been used in a variety of scientific and medical research applications. It has been used as a building block in peptide synthesis, and as a substrate for enzymatic studies. It has also been used as a substrate for the study of enzyme kinetics and to study the effects of small molecules on protein structure and function. In addition, it has been used to study the effects of small molecules on cell signaling pathways and to study the effects of peptides on cellular processes.
属性
IUPAC Name |
(2R)-3-(2-chloro-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(16)7-10(8)15/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLYNQNKMZDVET-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Aminospiro[2.3]hexane-5-carboxylic acid](/img/structure/B6329107.png)

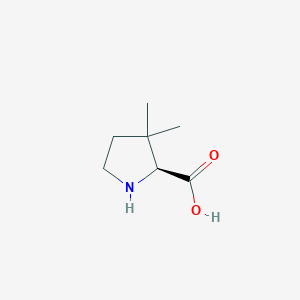


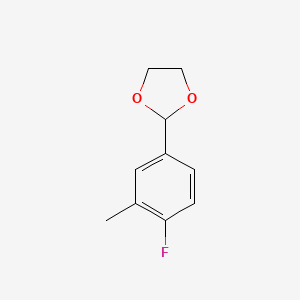
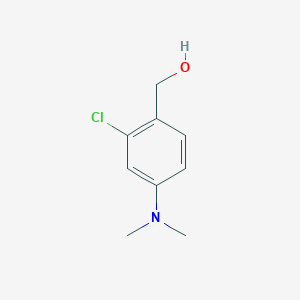

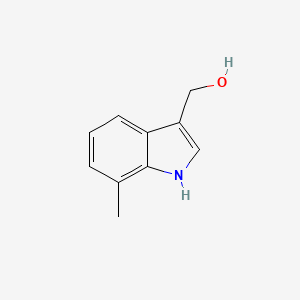
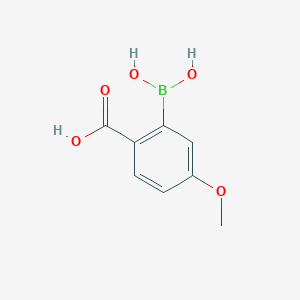
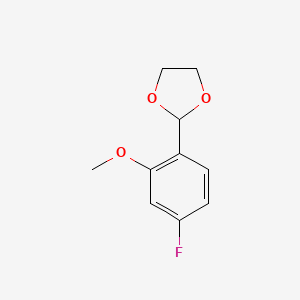

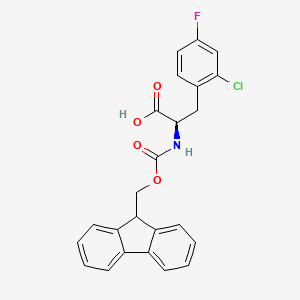
![Benzo[1,2,3]thiadiazole-5-carboxylic acid amide](/img/structure/B6329208.png)